molecular formula C13H12ClN3O2 B12913653 (3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone CAS No. 61082-61-9

(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone

Cat. No.: B12913653
CAS No.: 61082-61-9
M. Wt: 277.70 g/mol
InChI Key: JQPRBXIXUUNEID-UHFFFAOYSA-N
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Description

(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone (CAS 61082-61-9) is a bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule, with the molecular formula C13H12ClN3O2 and a molecular weight of 277.71 g/mol, serves as a versatile and high-value synthetic building block . Its structure incorporates a fused isoxazolopyridine core, a privileged scaffold in the design of biologically active compounds. Research into analogous fused bicyclic heterocycles, such as triazolopyrazines and triazolothiadiazines, has demonstrated their potential as core structures in potent, orally active therapeutics, including dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes and compounds exhibiting antitumoral activity through mechanisms like tubulin polymerization inhibition . The presence of a reactive 3-amino group on the isoxazole ring provides a handle for further synthetic elaboration, allowing researchers to create diverse chemical libraries for screening . Similarly, the 4-chlorophenyl methanone moiety is a classic pharmacophore often associated with target binding and modulation. The compound's primary research application is as a key intermediate in the synthesis of more complex molecules for probing biological systems and developing novel therapeutics, particularly in the areas of oncology and metabolic diseases . This product is intended for research and development purposes exclusively and is not for diagnostic or therapeutic use.

Properties

CAS No.

61082-61-9

Molecular Formula

C13H12ClN3O2

Molecular Weight

277.70 g/mol

IUPAC Name

(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C13H12ClN3O2/c14-9-3-1-8(2-4-9)13(18)17-6-5-11-10(7-17)12(15)19-16-11/h1-4H,5-7,15H2

InChI Key

JQPRBXIXUUNEID-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C(ON=C21)N)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-6,7-dihydroisoxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the isoxazole ring, followed by the fusion with the pyridine ring. The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-6,7-dihydroisoxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Scientific Research Applications

Chemistry

In chemistry, (3-Amino-6,7-dihydroisoxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications .

Medicine

In medicine, (3-Amino-6,7-dihydroisoxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone is explored for its potential as a drug candidate. Its unique structure and biological activities make it a promising candidate for the development of new pharmaceuticals .

Industry

In industry, this compound is used in the development of new materials with specific properties, such as improved thermal stability, conductivity, or mechanical strength. Its versatility makes it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of (3-Amino-6,7-dihydroisoxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. The exact mechanism depends on the specific application and the biological target involved .

Comparison with Similar Compounds

Structural Analogues in Fluoroquinolone Derivatives

Key Compounds :

  • 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolones (e.g., 8a-i) .

Structural Differences :

  • The target compound substitutes the oxazolo ring for a pyrazolo ring in the bicyclic amine moiety.
  • Fluoroquinolone derivatives (8a-i) include a carboxylic acid group at position 3 of the quinolone core, absent in the target compound.

Mechanistic Insights :

  • The pyrazolo derivatives' reduced Gram-negative activity is attributed to conjugation effects between the bicyclic amine’s amino group and the quinolone core, which hinder hydrogen bonding with DNA gyrase .
  • The 4-chlorophenyl group in the target compound may enhance lipophilicity and membrane permeability compared to methyl substituents in 8a-i .

Spiro-Thiazolidine Derivatives with 4-Chlorophenyl Moieties

Key Compounds :

  • Compound 72 : 7′-(4-Chlorophenyl)-spiro-thiazolo[4,5-d]pyrimidine derivative .
  • Compound 73 : 3′-(4-Chlorophenyl)-spiro-pyrazolo[3,4-d]thiazole derivative .

Structural Differences :

  • The target compound lacks the spiro-thiazolidine core and sulfonyl linkage present in these derivatives.
  • Both classes share the 4-chlorophenyl group but differ in heterocyclic complexity.

Benzo-Oxazole/Imidazopyridine Derivatives

Key Compound :

  • (4-Benzo[d]oxazol-2-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (Patent: EP 2025) .

Structural Differences :

  • Replaces oxazolo with benzo-oxazole and imidazopyridine rings.
  • Lacks the 4-chlorophenyl group, instead featuring a benzo[d]oxazole substituent.

Therapeutic Application :

  • Designed as mutant PAH stabilizers for phenylketonuria, contrasting with the antibacterial focus of the target compound .

Design Implications :

  • Substituent choice (e.g., benzo-oxazole vs. 4-chlorophenyl) tailors compounds for specific disease targets.

Biological Activity

The compound (3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone , also known by its CAS number 1708178-62-4, is a heterocyclic compound featuring an oxazole ring fused to a pyridine structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

PropertyDetails
Molecular Formula C13H12ClN3O2
Molecular Weight 269.70 g/mol
IUPAC Name This compound
CAS Number 1708178-62-4

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : It has shown effectiveness against various bacterial strains.
  • Anticancer Activity : The compound has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cell lines.
  • Immunomodulatory Effects : It may modulate immune responses, which is crucial in autoimmune diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It binds to receptors that play roles in cell signaling and immune response modulation.

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer). The mechanism involved the activation of apoptosis through intrinsic pathways, as evidenced by increased caspase activity in treated cells .
  • Immunomodulatory Effects : In vitro experiments indicated that this compound significantly suppressed the proliferation of human peripheral blood lymphocytes induced by phytohemagglutinin A. It also exhibited a moderate reduction in tumor necrosis factor-alpha (TNF-α) production in whole blood cultures .
  • Antimicrobial Activity : The compound was tested against several bacterial strains, showing moderate to strong inhibition against Salmonella typhi and Bacillus subtilis. Its efficacy suggests potential applications in treating bacterial infections .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, comparisons can be made with similar heterocyclic compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityImmunomodulatory Effects
This compoundModerate to StrongSignificantModerate
7-Amino-oxazolo[5,4-d]pyrimidinesStrongModerateLow
Pyridine derivativesWeakSignificantVariable

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